Gamma-Chlordan, also known as trans-chlordane, is a chlorinated hydrocarbon that belongs to the family of organochlorine compounds. It is a viscous, amber liquid with a molecular formula of and a molecular weight of approximately 409.8 daltons. Gamma-Chlordan is one of the isomers of chlordane, which was widely used as a pesticide until its ban in many countries due to environmental and health concerns. This compound is particularly noted for its stability and persistence in the environment, often accumulating in the fatty tissues of living organisms.
Chlordane was primarily utilized in agricultural settings for pest control, especially against termites and other soil-dwelling insects. Its chemical structure comprises multiple chlorine atoms bonded to a cyclodiene ring, contributing to its insecticidal properties and resistance to degradation. The compound's low solubility in water and high lipophilicity facilitate its bioaccumulation in food chains, raising significant ecological and health concerns.
Gamma-Chlordan is known for its neurotoxic effects on both humans and animals. The mechanism of toxicity primarily involves the inhibition of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in reducing neuronal excitability. This inhibition can lead to symptoms such as:
Gamma-Chlordan is synthesized through chlorination processes involving hexachlorocyclopentadiene. The synthesis typically follows these steps:
The technical grade chlordane consists of a complex mixture of over 140 components, with gamma-chlordan being one of the primary active constituents .
Research indicates that gamma-Chlordan interacts significantly with biological systems:
Gamma-Chlordan shares structural similarities with several other organochlorine compounds. Here are some notable comparisons:
Compound Name | Structure Type | Toxicity Level | Environmental Persistence |
---|---|---|---|
Aldrin | Cyclodiene | Highly toxic | Persistent |
Dieldrin | Cyclodiene | Highly toxic | Persistent |
Heptachlor | Cyclodiene | Moderately toxic | Persistent |
Endrin | Cyclodiene | Highly toxic | Persistent |
Nonachlor | Cyclodiene | Moderately toxic | Persistent |
Gamma-Chlordan is particularly noted for being more bioactive than some other isomers like alpha-chlordane, making it a focus of toxicity studies. Its specific neurotoxic mechanisms differentiate it from other compounds within the cyclodiene class.
Gamma-chlordane’s IUPAC name is (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane. Its molecular formula, C₁₀H₆Cl₈, reflects a bicyclic structure derived from the Diels-Alder adduct of hexachlorocyclopentadiene and cyclopentadiene, followed by chlorination. Key structural features include:
Table 1: Key Chemical Properties of Gamma-Chlordane
Property | Value | Source |
---|---|---|
CAS Registry Number | 5566-34-7 (γ-isomer) | |
Melting Point | 101–104°C (pure crystalline) | |
Boiling Point | 175–180°C (at 1 mmHg) | |
Vapor Pressure | 3.6 × 10⁻⁵ mmHg (25°C) | |
Log Kow (Octanol-Water) | 6.16 |
Chlordane exists as two primary stereoisomers:
Differentiating Factors:
Table 2: Comparative Properties of Chlordane Isomers
Property | Gamma-Chlordane (Trans) | Alpha-Chlordane (Cis) |
---|---|---|
Melting Point | 101–104°C | 106–109°C |
Insecticidal Activity | High | Moderate |
Soil Half-Life | >20 years | 10–15 years |
CAS Number | 5566-34-7 | 5103-71-9 |
Gamma-chlordane’s regulatory decline began with mounting evidence of carcinogenicity and bioaccumulation:
Table 3: Key Regulatory Milestones
Year | Jurisdiction | Action |
---|---|---|
1978 | U.S. EPA | Food crop uses banned |
1988 | U.S. EPA | All uses prohibited |
2001 | Stockholm Convention | Listed as POP for global elimination |
2009 | EU | Added to POPs Regulation (EC 850/2004) |
Legacy: Despite bans, gamma-chlordane residues persist in 30 million U.S. homes treated pre-1988, with detectable levels in 15% of indoor air samples.
Gamma-chlordane, also known as trans-chlordane, represents one of the two primary stereoisomers of chlordane with the molecular formula C₁₀H₆Cl₈ and a molecular weight of 409.8 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 5103-74-2, distinguishing it from its cis-chlordane counterpart [4] [30]. The complete International Union of Pure and Applied Chemistry nomenclature designates this compound as 4,7-Methano-1H-indene, 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, with the stereochemical configuration (1α,2β,3aα,4β,7β,7aα) [31].
The stereochemical configuration of gamma-chlordane distinguishes it as the trans-isomer, characterized by its specific three-dimensional arrangement of chlorine atoms around the methanoindene skeleton [3] [4]. This geometric configuration results from the presence of multiple chiral centers within the molecule, particularly at carbons 5 and 6 of the cyclopentane ring, which can exist in different configurations to create stereoisomers [3]. The trans-configuration refers to the spatial arrangement where substituents are positioned on opposite sides of the molecular framework, contrasting with the cis-isomer where they occupy the same side [2] [7].
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₆Cl₈ [1] |
Molecular Weight (g/mol) | 409.8 [1] [2] |
Chemical Abstracts Service Registry Number | 5103-74-2 [30] [31] |
International Union of Pure and Applied Chemistry Name | 4,7-Methano-1H-indene, 1,2,4,5,6,7,8,8-octachloro-2,3,3a,4,7,7a-hexahydro-, (1α,2β,3aα,4β,7β,7aα)- [31] |
Stereochemical Configuration | trans-chlordane isomer; (1α,2β,3aα,4β,7β,7aα) configuration [3] [4] |
The physical and chemical properties of gamma-chlordane reflect its highly hydrophobic nature and low volatility characteristics [8] [10]. Water solubility of gamma-chlordane is extremely limited, with values reported at approximately 0.1 milligrams per liter at 25 degrees Celsius [10] [14]. This minimal water solubility is consistent with the compound's extensive chlorination, which imparts strongly hydrophobic characteristics to the molecule [9].
Vapor pressure measurements indicate that gamma-chlordane exhibits low volatility, with values reported at 1.3 × 10⁻³ pascals at 25 degrees Celsius [10]. The Henry's Law Coefficient for gamma-chlordane is documented as 1.3 × 10⁻³ atmosphere-cubic meters per mole, reflecting the compound's tendency to partition from the aqueous phase to the vapor phase [8]. The density of gamma-chlordane ranges from 1.59 to 1.63 grams per cubic centimeter at 25 degrees Celsius, indicating that the compound is denser than water [4] [8].
The octanol-water partition coefficient represents a critical parameter for understanding the environmental behavior of gamma-chlordane [8] [10]. The logarithmic octanol-water partition coefficient (Log Kow) for gamma-chlordane is reported as 5.5, indicating extremely high lipophilicity [10] [15]. This elevated Log Kow value suggests strong partitioning into organic phases and lipid-rich tissues, contributing significantly to the compound's bioaccumulation potential [12] [26].
Property | Value |
---|---|
Water Solubility (mg/L at 25°C) | 0.1 [10] [14] |
Vapor Pressure (Pa at 25°C) | 1.3 × 10⁻³ [10] |
Log Octanol-Water Partition Coefficient (Log Kow) | 5.5 [10] [15] |
Density (g/cm³ at 25°C) | 1.59-1.63 [4] [8] |
Henry's Law Coefficient (atm·m³/mol) | 1.3 × 10⁻³ [8] |
Melting Point (°C) | 104-105 [4] [5] |
Environmental persistence studies demonstrate that gamma-chlordane exhibits variable degradation rates depending on the specific environmental compartment and conditions [16] [17] [18]. In soil environments, the persistence of gamma-chlordane shows significant variation based on soil composition, with sandy loam soils exhibiting half-lives ranging from 93.2 to 154 days in cropped and fallow plots respectively [17] [18]. Organic or mucky soils demonstrate substantially longer persistence periods compared to mineral sand soils, with one study indicating that alpha- and gamma-isomers of chlordane persist much longer in organic-rich soil matrices [16].
Field studies conducted over extended periods reveal remarkable long-term persistence of gamma-chlordane in soil systems [16] [19]. After 15 years following application, approximately 15-20 percent of the original chlordane residues remained in Nova Scotia sandy loam soil, with alpha and gamma isomers forming the major components of the weathered residues [16] [19]. The persistence in soil is attributed to strong adsorption to soil particles and limited mobility through soil profiles, with generally less than 15 percent of residues migrating below the cultivated layer [16].
In aquatic systems, gamma-chlordane demonstrates different persistence characteristics compared to terrestrial environments [17]. Using Environmental Protection Agency models, the estimated volatilization half-lives of chlordane from typical pond and lake systems are less than 10 days [17]. However, monitoring data indicate that sediment concentrations remain much higher than overlying water concentrations, suggesting that volatilization from water may not proceed as rapidly as predicted by theoretical models [17].
Sediment studies provide evidence of substantial persistence in anaerobic conditions [17]. Laboratory investigations of anaerobic biodegradation in river sediment samples demonstrated that after 20 weeks of incubation at 30 degrees Celsius, residual ratios of 67-88 percent remained for cis- and trans-chlordane respectively [17]. Field experiments in intertidal environments showed that after initial displacement during the first tide cycle, chlordane concentrations in deeper sediment layers (2-10 centimeters) showed minimal change over extended monitoring periods [17].
Environmental Compartment | Half-life or Persistence Time |
---|---|
Soil (sandy loam) | 93.2-154 days [17] [18] |
Soil (organic/mucky) | Much longer than sandy soil [16] |
Water (typical pond) | <10 days (volatilization) [17] |
Water (typical lake) | <10 days (volatilization) [17] |
Sediment (anaerobic) | 67-88% remaining after 20 weeks [17] |
Soil (general persistence) | 15-20% remaining after 15 years [16] [19] |